molecular formula C14H14O3 B564155 [1,1-Biphenyl]-3-ol,4,6-dimethoxy- CAS No. 103594-25-8

[1,1-Biphenyl]-3-ol,4,6-dimethoxy-

Cat. No. B564155
M. Wt: 230.263
InChI Key: CRFNBCAQUPLXPG-UHFFFAOYSA-N
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Description

“[1,1-Biphenyl]-3-ol,4,6-dimethoxy-” is a derivative of biphenyl . Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or BP, is an organic compound that forms colorless crystals . Compounds containing the functional group consisting of biphenyl less one hydrogen may use the prefixes xenyl or diphenylyl .


Synthesis Analysis

The synthesis of biphenyl derivatives often involves the Grignard reaction . For instance, phenyl magnesium bromide and benzophenone can react to form triphenylmethanol . In another study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . The molecular formula of biphenyl is C12H10 .


Chemical Reactions Analysis

Biphenyl can undergo various chemical reactions. For instance, it can be chlorinated industrially to a mixture, polychlorinated biphenyl (PCB), which was once widely used in paper coatings and as a lubricant and a heat-transfer fluid .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .

Safety And Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of biphenyl derivatives are vast. For instance, in the field of cancer immunotherapy, small molecule agents targeting the PD-1 checkpoint pathway are being actively pursued . In environmental remediation, graphitic carbon nitride (g-C3N4), a promising material for photocatalytic activities, is being explored for the efficient photodegradation of antibiotics .

properties

IUPAC Name

2,4-dimethoxy-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-14(17-2)12(15)8-11(13)10-6-4-3-5-7-10/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNBCAQUPLXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1-Biphenyl]-3-ol,4,6-dimethoxy-

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